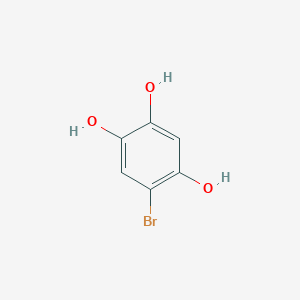

5-Bromobenzene-1,2,4-triol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrO3 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

5-bromobenzene-1,2,4-triol |

InChI |

InChI=1S/C6H5BrO3/c7-3-1-5(9)6(10)2-4(3)8/h1-2,8-10H |

InChI Key |

MHBKJHLLNCEFSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 5 Bromobenzene 1,2,4 Triol

Strategic Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis of 5-Bromobenzene-1,2,4-triol suggests that the most direct approach involves the introduction of a bromine atom onto a pre-existing benzene-1,2,4-triol scaffold. This disconnection highlights benzene-1,2,4-triol as the primary key precursor. The three hydroxyl groups on this precursor are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic substitution. The challenge lies in achieving regioselectivity to favor the desired 5-bromo isomer.

Alternative retrosynthetic pathways could involve the construction of the triol functionality on a brominated benzene (B151609) ring. For instance, starting from a brominated benzene derivative with other functional groups, a series of hydroxylation or functional group interconversion steps could lead to the target molecule. A potential precursor in this approach could be a brominated compound with methoxy (B1213986) groups, such as 6-bromo-1,2,4-trimethoxybenzene, which can be demethylated to yield the triol.

A retrosynthetic analysis can be visualized as follows:

Established Synthetic Routes to this compound

The established methods for synthesizing this compound primarily revolve around two main strategies: the regioselective bromination of a trihydroxybenzene precursor or the introduction of hydroxyl groups onto a brominated benzene core.

The most documented method for preparing this compound is the direct bromination of benzene-1,2,4-triol. The hydroxyl groups activate the benzene ring, facilitating electrophilic aromatic substitution. However, controlling the regioselectivity is crucial to obtain the desired isomer. The reaction typically employs a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS). smolecule.com The reaction conditions, such as solvent and temperature, must be carefully controlled to prevent over-bromination and to direct the bromine to the 5-position. The use of polar solvents can influence the reaction's speed and selectivity. researchgate.net

| Reagent | Conditions | Outcome |

| Bromine (Br₂) | Controlled temperature, acidic or neutral media | Selective bromination at the 6-position (an alternative name for the 5-position depending on numbering priority). |

| N-Bromosuccinimide (NBS) | Polar solvent (e.g., THF) | Highly regioselective for electrophilic aromatic bromination. researchgate.net |

An alternative to direct bromination involves starting with a brominated benzene derivative and introducing the hydroxyl groups. One such strategy is the demethylation of brominated trimethoxybenzenes. For example, 6-bromo-1,2,4-trimethoxybenzene can be treated with a demethylating agent like boron tribromide (BBr₃) to yield this compound. researchgate.net This method's success hinges on the availability of the trimethoxy precursor and precise control over the demethylation process to avoid unwanted side reactions.

Another approach could involve the hydroxylation of a brominated phenol (B47542). However, this is generally less common due to the potential for complex product mixtures.

Exploration of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound.

Catalytic methods offer the potential for improved selectivity and milder reaction conditions. For instance, palladium-catalyzed coupling reactions, such as the Suzuki reaction, could be employed to construct the brominated triol framework. wikipedia.orgbeilstein-journals.org This would involve coupling a boronic acid derivative of benzene-1,2,4-triol with a bromine source or vice versa. While not explicitly documented for this compound, similar catalytic approaches have been successful in the synthesis of other complex brominated phenols. researchgate.net The use of transition metal catalysts could provide a more controlled and efficient route to the target compound. fluorochem.co.uk

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. ejcmpr.comresearchgate.netumb.edu For the synthesis of this compound, this could involve several considerations:

Solvent Systems: The use of greener solvents, such as water or ionic liquids, is being explored for bromination reactions to replace more hazardous traditional solvents. researchgate.net Water has been shown to be an effective solvent for the bromination of some aromatic compounds. researchgate.net

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste. Catalytic pathways often exhibit higher atom economy compared to stoichiometric reactions.

Alternative Reagents: The use of solid brominating agents like N-bromosuccinimide (NBS) is often preferred over liquid bromine due to safety and handling concerns. researchgate.net In-situ generation of bromine from safer precursors is another green alternative. researchgate.net

The development of sustainable synthetic methods for this compound is an active area of research, with the goal of creating more efficient, safer, and environmentally benign processes.

Optimization of Reaction Parameters for Yield, Selectivity, and Purity

The successful synthesis of this compound hinges on the meticulous optimization of several key reaction parameters. The goal is to favor monosubstitution at the C-5 position over the other available positions (C-3 and C-6) and to prevent further bromination. The inherent reactivity of the 1,2,4-benzenetriol (B23740) starting material, which can readily undergo dimerization or oxidation, adds another layer of complexity. acs.orgresearchgate.net

Key Parameters for Optimization:

Brominating Agent: The choice of the brominating agent is critical. While elemental bromine (Br₂) is a common choice, its high reactivity can lead to over-bromination. Milder reagents like N-bromosuccinimide (NBS) can offer better control and selectivity. smolecule.com An alternative, greener approach involves using an aqueous calcium bromide–bromine (CaBr₂–Br₂) system, which can be efficient, recyclable, and may not require metal catalysts or acidic additives. rsc.org

Solvent System: The solvent plays a crucial role in modulating the reactivity of the brominating agent and the substrate. Highly polar solvents can stabilize charged intermediates, potentially affecting the reaction rate and selectivity. Aqueous systems are a possibility and align with green chemistry principles. rsc.orgrsc.org The choice of solvent also impacts the solubility of reactants and the ease of product isolation.

Temperature Control: Due to the exothermic nature of bromination and the high reactivity of the 1,2,4-benzenetriol, strict temperature control is essential. Low temperatures are generally preferred to slow down the reaction rate, which helps to inhibit the formation of multiple substitution byproducts and prevent the degradation of the starting material. alfa-chemistry.com

Stoichiometry and Addition Rate: Carefully controlling the molar ratio of the brominating agent to the 1,2,4-benzenetriol is fundamental. Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent can favor mono-bromination. Furthermore, the slow, dropwise addition of the brominating agent to the reaction mixture helps to maintain a low instantaneous concentration, further reducing the risk of polybromination.

Catalyst: For a highly activated ring like 1,2,4-benzenetriol, a Lewis acid catalyst (like FeBr₃) is often unnecessary and could even be detrimental, leading to rapid, uncontrolled reactions and polymerization. google.com The reaction may proceed efficiently without any catalyst due to the strong directing effect of the hydroxyl groups.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C | Desired Outcome for Selectivity |

| Brominating Agent | Br₂ | NBS | aq. CaBr₂–Br₂ | Increased selectivity with milder or complexed reagents. |

| Solvent | Dichloromethane | Acetic Acid | Water | Modulate reactivity and improve green profile. |

| Temperature | 25°C (Room Temp) | 0°C | -20°C | Higher selectivity and purity at lower temperatures. |

| Molar Ratio (Agent:Substrate) | 1.1 : 1 | 1.0 : 1 | 0.95 : 1 | Favor mono-bromination by limiting the brominating agent. |

| Catalyst | FeBr₃ | None | None | Avoid catalyst to prevent uncontrolled side reactions. |

This table is illustrative and represents a potential design of experiments for optimizing the synthesis. The outcomes are based on established principles of electrophilic aromatic substitution.

Considerations for Scalable Synthesis and Process Efficiency

Transitioning the synthesis of this compound from a laboratory benchtop to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and consistency.

Continuous Flow Synthesis: For highly reactive and exothermic processes like the bromination of 1,2,4-benzenetriol, continuous flow reactors offer significant advantages over traditional batch processing. smolecule.com Flow chemistry allows for superior control over reaction parameters. The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, enhancing safety. The high surface-area-to-volume ratio enables highly efficient heat exchange, allowing for precise temperature control that is difficult to achieve in large batch reactors. smolecule.com This level of control is critical for maximizing the selectivity towards the desired 5-bromo isomer.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Poor; difficult to control temperature in large volumes. | Excellent; rapid heat dissipation. |

| Mixing | Can be inefficient, leading to local concentration gradients. | Highly efficient and rapid mixing. |

| Safety | Higher risk due to large volumes of reactants. | Inherently safer with small internal reactor volumes. |

| Scalability | Scaling up can be complex and change reaction profile. | Scaled by operating the reactor for longer time periods ("scale-out"). |

| Selectivity Control | Less precise, potential for more byproducts. | Superior control leading to higher selectivity and purity. |

Downstream Processing and Purification: The primary challenge in scaling up the synthesis is the purification of this compound from a mixture that could contain unreacted starting material, the other constitutional isomers (3-bromo- and 6-bromobenzene-1,2,4-triol), and polybrominated species. The physical properties of these isomers are often very similar, making separation by simple distillation or crystallization difficult. Large-scale preparative chromatography would likely be required, which can be costly and generate significant solvent waste. Developing a highly selective synthesis process is therefore the most efficient strategy to simplify purification.

Chemical Reactivity and Derivatization Studies of 5 Bromobenzene 1,2,4 Triol

Reactivity Profiles of Hydroxyl Groups in 5-Bromobenzene-1,2,4-triol

The three hydroxyl groups on the benzene (B151609) ring are the primary sites for a variety of chemical transformations. Their positions relative to each other (1,2,4-substitution) influence their respective acidity and nucleophilicity, offering pathways for selective reactions under controlled conditions. The hydroquinone-like arrangement of the hydroxyl groups at positions 1 and 4, along with the catechol-like arrangement at positions 1 and 2, dictates the compound's behavior in complexation and oxidation reactions.

Etherification and Esterification Reactions

The phenolic hydroxyl groups of this compound are expected to undergo standard etherification and esterification reactions. In the presence of a base to deprotonate the hydroxyl groups, the resulting phenoxides can act as nucleophiles.

Etherification: Reaction with alkyl halides or other alkylating agents would yield the corresponding mono-, di-, or tri-ethers. The specific reaction conditions, such as the strength of the base and the stoichiometry of the alkylating agent, would determine the degree of etherification.

Esterification: Acylation with acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, would produce the corresponding ester derivatives. These reactions are fundamental for installing protecting groups or modifying the electronic properties of the molecule.

Complexation and Chelation Chemistry with Metal Centers

The arrangement of hydroxyl groups in this compound makes it a potential ligand for various metal ions. The adjacent hydroxyl groups at the C1 and C2 positions (catechol moiety) are particularly effective for forming stable five-membered chelate rings with metal centers. Similarly, the 1,4-dihydroxy (hydroquinone) arrangement can participate in forming coordination polymers or complexes. The coordination can occur through deprotonated hydroxyl groups, making the compound act as a bidentate or polydentate ligand. This ability to chelate metals is a well-known characteristic of polyphenolic compounds. ginekologiaipoloznictwo.comnih.gov

Oxidation Pathways and Mechanisms

The 1,2,4-triol system is highly susceptible to oxidation. The hydroquinone and catechol motifs are both readily oxidized. Under mild oxidizing conditions, this compound is expected to oxidize to form a quinone derivative, specifically 5-bromo-1,2-benzoquinone or 5-bromo-1,4-benzoquinone. This transformation involves the loss of two protons and two electrons. The reaction can proceed via a semiquinone radical intermediate. The presence of three electron-donating hydroxyl groups makes the aromatic ring electron-rich and thus lowers its oxidation potential compared to benzene.

Transformations Involving the Aryl Bromine Moiety of this compound

The bromine atom attached to the aromatic ring provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the aryl bromine. fiveable.meresearchgate.net The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nih.govlibretexts.org

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgtcichemicals.com It is a versatile method for forming biaryl compounds. tcichemicals.comresearchgate.net The reaction of this compound with an arylboronic acid would yield a substituted biphenyl-1,2,4-triol.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. nih.gov The outcome is the formation of a new carbon-carbon bond with high stereoselectivity. organic-chemistry.org

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. researchgate.netorganic-chemistry.org This method would be used to synthesize arylalkyne derivatives of the benzenetriol. acs.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-substituted benzenetriol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted benzenetriol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted benzenetriol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgchemistrysteps.com

The this compound molecule contains three electron-donating hydroxyl groups, which make the aromatic ring electron-rich. This electronic character deactivates the ring towards nucleophilic attack, making the SNAr pathway generally unfavorable under standard conditions. For an SNAr reaction to proceed, significant activation of the aromatic ring would be required, which is not inherent to this compound's structure. organic-chemistry.orgnih.gov

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial chemical transformation for removing halogen substituents from an aromatic ring, often to produce the parent arene or to introduce a hydrogen atom at a specific position after the halogen has served its purpose as a directing or blocking group. For this compound, the primary goal of reductive dehalogenation is the synthesis of its parent compound, benzene-1,2,4-triol.

A prevalent and highly effective method for this transformation is catalytic hydrogenation. This strategy involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). The reaction cleaves the carbon-bromine (C-Br) bond and replaces it with a carbon-hydrogen (C-H) bond.

The general reaction can be represented as:

This compound + H₂ --(Pd/C catalyst)--> Benzene-1,2,4-triol + HBr

Research on the reductive dehalogenation of various aryl halides has established a clear reactivity trend, with aryl bromides being significantly more reactive and easier to reduce than the corresponding aryl chlorides. This makes this compound a suitable candidate for this type of reaction under relatively mild conditions.

One of the key advantages of catalytic hydrogenation is its selectivity. The C-Br bond can often be reduced selectively in the presence of other functional groups that might be sensitive to different reducing agents. For instance, functional groups such as ketones, carboxylic acids, and nitriles can remain intact during the dehalogenation of an aryl bromide under neutral catalytic hydrogenation conditions. This selectivity is vital in complex multi-step syntheses where preservation of other functionalities is necessary.

The table below summarizes typical catalysts and conditions used for the reductive dehalogenation of aryl bromides, which are applicable to this compound.

| Catalyst | Hydrogen Source | Typical Solvent | Temperature | Pressure | General Efficacy |

| 10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Room Temperature | 1-4 atm | High |

| 5% Pd/C | Formic acid / Triethylamine | Dioxane, THF | Room to 80°C | N/A (Transfer Hydrogenation) | High |

| Raney Nickel | H₂ gas | Ethanol, Water | Room to 50°C | 1-5 atm | Moderate to High |

Electrophilic and Nucleophilic Aromatic Substitutions on the Triol Core

The reactivity of the this compound core towards substitution reactions is dictated by the electronic properties of its existing substituents: three hydroxyl (-OH) groups and one bromine (-Br) atom.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an incoming electrophile. The substituents on the ring profoundly influence both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity).

Reactivity : The three hydroxyl groups are powerful activating groups. blogspot.com Through resonance, the lone pairs on the oxygen atoms donate significant electron density into the π-system of the benzene ring, making it highly nucleophilic and much more reactive towards electrophiles than benzene itself. blogspot.com Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, which slightly reduces the ring's electron density. However, the overwhelming activating effect of the three hydroxyl groups renders the this compound ring strongly activated towards EAS.

Regioselectivity : The directing effects of the substituents determine the position of substitution.

Hydroxyl Groups (-OH) : These are ortho, para-directors. blogspot.com

Bromine Atom (-Br) : This is also an ortho, para-director, despite being a deactivator. libretexts.org

On the this compound ring, there are two available positions for substitution: C3 and C6. The directing effects of the existing substituents on these positions are as follows:

Position C3 : This position is ortho to the C4-OH and ortho to the C2-OH. It is meta to the C1-OH and the C5-Br. The strong ortho-directing influence from two hydroxyl groups makes this a highly favored position for electrophilic attack.

Position C6 : This position is ortho to the C1-OH and para to the C4-OH. It is also ortho to the C5-Br. This position is also strongly activated.

Due to the potent activating and directing nature of the hydroxyl groups, reactions such as nitration or further bromination are expected to occur under very mild conditions. blogspot.comyoutube.comyoutube.com For example, bromination of phenol (B47542) readily proceeds to completion with bromine water without a Lewis acid catalyst to yield 2,4,6-tribromophenol. blogspot.comyoutube.com A similar high reactivity is anticipated for this compound, likely leading to substitution at the C3 and/or C6 positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. This reaction is fundamentally different from EAS and is generally facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.

For this compound, the potential leaving group is the bromide ion at C5. However, the ring is substituted with three powerful electron-donating hydroxyl groups. These groups increase the electron density on the ring, making it a poor substrate for nucleophilic attack. The presence of these activating groups strongly disfavors the formation of the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism. Therefore, direct displacement of the bromine atom by common nucleophiles via a standard SNAr pathway is considered chemically unfavorable.

Synthesis and Characterization of Functionalized Derivatives of this compound

Phenolic compounds, including this compound, can serve as monomers for the synthesis of oligomeric and polymeric structures, primarily through oxidative coupling reactions. This process typically involves the generation of a phenoxyl radical intermediate via a one-electron oxidation, which can then undergo radical-radical coupling or addition to a neutral phenol molecule.

Studies on the oxidation of bromophenols have shown that they can form brominated dimeric products. For example, the oxidation of 2,4-dibromophenol with potassium permanganate has been shown to generate bromophenoxyl radicals that couple to form hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov Similarly, 1,2,4-benzenetriol (B23740) is known to readily undergo oxidative dimerization. acs.org

Applying this principle, this compound can be expected to act as a precursor for oligomeric structures. The oxidation would generate a resonance-stabilized phenoxyl radical. Coupling of these radicals could lead to various structures, including C-C bonded biphenyls or C-O-C bonded diphenyl ethers, resulting in brominated polyphenolic chains. The specific linkages formed would depend on the reaction conditions and the oxidant used.

The general pathway can be outlined as:

Oxidation : A one-electron oxidant (e.g., enzymes like laccase, or chemical oxidants like FeCl₃) abstracts a hydrogen atom from one of the hydroxyl groups to form a phenoxyl radical.

Radical Coupling : Two phenoxyl radicals combine to form a dimer.

Propagation : The resulting dimers can be further oxidized and coupled to form trimers and higher oligomers.

These resulting oligomeric and polymeric materials, containing multiple phenolic hydroxyls and bromine atoms, could exhibit interesting properties for applications in materials science, such as in the development of flame-retardant polymers or functional coatings. researchgate.net

The this compound scaffold, with its multiple reactive sites, is a versatile platform for the synthesis of a wide range of functionalized derivatives for specific applications.

Modification of Hydroxyl Groups: The three hydroxyl groups are primary sites for functionalization. They can undergo standard reactions of phenols, such as:

Etherification : Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions would yield mono-, di-, or tri-ethers. This modification can alter the solubility, polarity, and hydrogen-bonding capabilities of the molecule.

Esterification : Acylation with acid chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) would produce the corresponding esters. This is often done to protect the hydroxyl groups or to introduce new functionalities.

Applications in Bioactive Compound Synthesis: Brominated hydroquinones and related phenolic structures are recognized as important scaffolds in medicinal chemistry. For example, brominated methyl hydroquinone has been investigated as a potent inhibitor of cyclooxygenase (COX) enzymes, indicating its potential as an anti-inflammatory agent. japsonline.comresearchgate.net Furthermore, hydroquinone-chalcone hybrids have been synthesized and evaluated for their anticancer properties. mdpi.com The this compound core could be similarly utilized as a starting material for creating novel bioactive compounds, where the bromine atom and the triol system contribute to biological activity and provide handles for further derivatization.

Applications in Materials Science: Brominated compounds are widely used as flame retardants. Novel brominated benzoxazine monomers have been synthesized and polymerized to create polybenzoxazines with high thermal stability and excellent flame retardance. researchgate.net The this compound molecule could be functionalized, for example, by reacting it with amines and formaldehyde to create benzoxazine monomers, which could then be polymerized to yield flame-retardant materials. Additionally, hydroquinone derivatives are used in oxidative coupling reactions with olefins to synthesize dihydrobenzofurans, which are important skeletons for natural products. nih.gov

The table below outlines potential functionalization strategies and their targeted applications.

| Functionalization Reaction | Reagent Example | Resulting Derivative | Potential Application |

| Etherification | Methyl Iodide / K₂CO₃ | Methoxy-5-bromobenzene-diols | Pharmaceutical intermediate |

| Esterification | Acetyl Chloride / Pyridine | Acetoxy-5-bromobenzene-diols | Protected intermediate for synthesis |

| Oxidative Coupling | FeCl₃ | Poly(this compound) | Functional polymer, coating |

| Mannich Reaction | Formaldehyde / Amine | Benzoxazine monomer precursor | Flame-retardant polymer synthesis |

Advanced Spectroscopic and Structural Elucidation of 5 Bromobenzene 1,2,4 Triol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromobenzene-1,2,4-triol in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecule's constitution can be assembled.

While specific experimental NMR data for this compound is not extensively published, a robust prediction of its spectral parameters can be made based on the known spectra of benzene-1,2,4-triol and the established substituent effects of bromine on an aromatic ring. The molecule has two aromatic protons, H-3 and H-6. The hydroxyl protons would typically appear as broad singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity | Comments |

|---|---|---|---|---|

| C1 | - | ~146 | Quaternary (C-OH) | Deshielded by hydroxyl group. |

| C2 | - | ~135 | Quaternary (C-OH) | Deshielded by adjacent hydroxyl groups. |

| H3 | ~6.3-6.5 | ~108 | Doublet | Coupled to H6 (⁴JHH). Shielded by ortho/para hydroxyl groups. |

| C4 | - | ~150 | Quaternary (C-OH) | Most deshielded carbon due to hydroxyl and para-bromo substituent. |

| C5 | - | ~110 | Quaternary (C-Br) | Shielded due to the 'heavy atom effect' of bromine. stackexchange.com |

| H6 | ~6.8-7.0 | ~115 | Doublet | Coupled to H3 (⁴JHH). Deshielded relative to H3 by adjacent bromine. |

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the predicted proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a weak cross-peak between the aromatic protons H-3 and H-6, confirming their through-bond scalar coupling (typically a 4-bond meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). The HSQC spectrum would show two distinct cross-peaks: one connecting the ¹H signal at ~6.3-6.5 ppm to the ¹³C signal at ~108 ppm (H-3 to C-3), and another connecting the ¹H signal at ~6.8-7.0 ppm to the ¹³C signal at ~115 ppm (H-6 to C-6). This confirms the direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons (typically over two to three bonds, ²JHC and ³JHC). This is particularly useful for identifying quaternary carbons. For this compound, the following key correlations would be anticipated:

H-3 would show correlations to C-1, C-2, C-4, and C-5.

H-6 would show correlations to C-1, C-2, C-4, and C-5.

The hydroxyl protons would show correlations to their attached carbon and adjacent carbons.

Together, these multi-dimensional techniques provide a robust and detailed map of the molecular framework, confirming the substitution pattern of the benzene (B151609) ring.

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, where the anisotropic (orientation-dependent) interactions are not averaged out by molecular tumbling as they are in solution. Techniques like Magic-Angle Spinning (MAS) are employed to achieve higher resolution spectra by spinning the sample at a specific angle (54.74°) relative to the magnetic field.

For this compound, ssNMR would be a powerful tool for:

Identifying Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in their crystal lattice environments and intermolecular interactions.

Characterizing Amorphous Content: ssNMR can distinguish between crystalline and amorphous (disordered) phases within a bulk sample.

Probing Intermolecular Interactions: Cross-Polarization (CP) techniques can be used to study proximities between nuclei (e.g., ¹H and ¹³C), providing insights into hydrogen bonding networks and the packing of molecules in the solid state. This is particularly relevant for a molecule with three hydroxyl groups, which are expected to form extensive hydrogen bonds.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These two methods are complementary and offer a comprehensive analysis of the functional groups present in this compound.

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) | Comments |

|---|---|---|---|---|

| 3600-3200 | O-H stretch | Strong, Broad | Weak | Broadness is due to extensive intermolecular hydrogen bonding. specac.comlibretexts.orgpressbooks.pub |

| 3100-3000 | Aromatic C-H stretch | Medium | Strong | Characteristic of sp² C-H bonds. vscht.cz |

| 1620-1580 | Aromatic C=C stretch | Medium-Strong | Strong | Multiple bands are expected for the substituted benzene ring. specac.com |

| 1520-1470 | Aromatic C=C stretch | Medium-Strong | Strong | Represents skeletal vibrations of the aromatic ring. |

| 1380-1310 | O-H bend | Medium | Weak | In-plane bending of the hydroxyl groups. |

| 1260-1180 | Aromatic C-O stretch (Phenolic) | Strong | Medium | A key diagnostic band for phenolic compounds. specac.com |

| 880-800 | Aromatic C-H out-of-plane bend | Strong | Weak | Position is indicative of the substitution pattern. |

| 700-500 | C-Br stretch | Medium-Strong | Strong | Characteristic for brominated aromatic compounds. |

The FT-IR spectrum is expected to be dominated by the strong, broad O-H stretching band and the strong C-O stretching absorption. In contrast, the Raman spectrum would likely show strong signals for the aromatic C=C and C-Br stretching modes due to the higher polarizability of these bonds. The combination of both techniques allows for a confident identification of all major functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound and for investigating its structure through controlled fragmentation.

For this compound (C₆H₅BrO₃), the calculated monoisotopic mass is 203.94221 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which serves as a definitive marker for the presence of a single bromine atom.

The fragmentation pathways under mass spectrometric analysis (e.g., Electron Ionization) can be predicted to involve several key steps:

Loss of a bromine radical (•Br): This would lead to a fragment ion [M-Br]⁺.

Loss of hydroxyl radicals (•OH): Sequential loss of the hydroxyl groups can occur.

Elimination of carbon monoxide (CO): A common fragmentation pathway for phenols, leading to the formation of five-membered ring structures.

Retro-Diels-Alder (RDA) reactions: Cleavage of the aromatic ring can occur after initial fragmentation steps.

Predicted HRMS Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Formula | Proposed Identity |

|---|---|---|---|

| 203.9422 | 205.9402 | [C₆H₅BrO₃]⁺ | Molecular Ion (M⁺) |

| 186.9371 | 188.9351 | [C₆H₄BrO₂]⁺ | [M-OH]⁺ |

| 158.9422 | 160.9402 | [C₅H₄BrO]⁺ | [M-OH-CO]⁺ |

| 125.0391 | - | [C₆H₅O₃]⁺ | [M-Br]⁺ |

| 97.0286 | - | [C₅H₅O₂]⁺ | [M-Br-CO]⁺ |

X-ray Diffraction Analysis of Single Crystals of this compound Derivatives

While the single-crystal structure of this compound itself is not available in the reviewed literature, X-ray diffraction analysis of its derivatives or closely related compounds provides critical insights into the expected molecular conformation and crystal packing. This technique offers the definitive determination of the three-dimensional atomic arrangement in the solid state.

Based on the analysis of similar structures, such as other polyhydroxylated and brominated benzene derivatives, several key features can be predicted for the crystal structure of this compound derivatives. mdpi.com

Molecular Conformation: The benzene ring itself would be planar. The primary conformational flexibility would involve the orientation of the hydroxyl groups. Their rotational positions would be dictated by the optimization of intermolecular interactions, particularly hydrogen bonding.

Other Intermolecular Interactions: Beyond hydrogen bonding, other non-covalent interactions are expected to play a significant role in the crystal packing:

π-π Stacking: The aromatic rings could stack in face-to-face or offset arrangements, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming C-Br···O interactions with the hydroxyl groups of neighboring molecules.

C-H···Br and C-H···π Interactions: Weaker hydrogen bonds involving the aromatic C-H groups as donors and the bromine atom or aromatic π-system as acceptors would further stabilize the crystal packing. mdpi.com

The interplay of these various intermolecular forces would determine the final crystal packing, density, and polymorphic form of this compound and its derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture and macroscopic properties of this compound are dictated by the nature and strength of its intermolecular interactions. The presence of three hydroxyl (-OH) groups and a bromine atom on the benzene ring suggests a complex interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding:

In analogous polyhydroxylated aromatic compounds like hydroquinone, extensive hydrogen-bonding networks are observed, often forming sheet-like or three-dimensional structures. For this compound, it is plausible that the hydroxyl groups engage in a cooperative fashion, forming chains or rings of hydrogen-bonded molecules. The relative positions of the hydroxyl groups (at positions 1, 2, and 4) would influence the specific hydrogen-bonding motifs.

Halogen Bonding:

The bromine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (the σ-hole) and interacts with a nucleophile, such as the oxygen atom of a hydroxyl group from a neighboring molecule. The strength of this C-Br···O interaction would depend on the polarization of the bromine atom and the steric accessibility of the interacting sites. Studies on other brominated phenols have demonstrated the structure-directing role of such halogen bonds in their crystal packing.

π-π Stacking:

A comprehensive understanding of these interactions would ideally be derived from single-crystal X-ray diffraction studies, which would provide precise atomic coordinates and allow for the detailed analysis of bond lengths, angles, and intermolecular contacts. In the absence of such data for this compound, computational modeling, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the preferred molecular conformations and the energetics of different intermolecular arrangements.

Table 1: Predicted Intermolecular Interactions in Solid this compound

| Interaction Type | Donor/Acceptor Groups | Predicted Significance |

| Hydrogen Bonding | O-H --- O | High |

| Halogen Bonding | C-Br --- O | Moderate |

| π-π Stacking | Benzene Ring --- Benzene Ring | Moderate |

Electronic Absorption and Emission Spectroscopy for Optical Properties

The optical properties of this compound can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide information about the electronic transitions within the molecule and how they are influenced by the substituents and the surrounding environment.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* transitions within the aromatic ring. The presence of the three hydroxyl groups (auxochromes) and the bromine atom will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. This is due to the extension of the conjugated system by the lone pairs on the oxygen and bromine atoms.

Based on data for analogous compounds like 4-bromocatechol, one would expect absorption maxima in the UV region, likely between 280 and 300 nm. The exact position and intensity of these bands would be sensitive to the solvent polarity, as solvents can stabilize the ground and excited states to different extents through hydrogen bonding and dipole-dipole interactions.

Emission (Fluorescence) Spectroscopy:

Upon excitation with light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy difference between the first excited singlet state and the ground state. Catechol and its derivatives are known to be fluorescent, and the introduction of a bromine atom could influence the fluorescence quantum yield and lifetime. nih.govjchemrev.com Heavy atoms like bromine can enhance intersystem crossing to the triplet state, which may lead to a decrease in fluorescence intensity (quenching).

The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, would provide insights into the structural relaxation of the molecule in the excited state. Both the absorption and emission spectra could also be affected by pH, as deprotonation of the phenolic hydroxyl groups would significantly alter the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Properties of this compound

| Spectroscopic Technique | Predicted Observation | Influencing Factors |

| UV-Vis Absorption | π → π* transitions, λmax ~280-300 nm | Solvent polarity, pH |

| Fluorescence Emission | Potential emission from excited state | Solvent, pH, heavy-atom effect |

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

The analysis of this compound, including its purity assessment and the monitoring of its synthesis, can be effectively achieved using advanced chromatographic and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound.

Purity Assessment: A reversed-phase High-Performance Liquid Chromatography (HPLC) method, likely using a C18 column with a mobile phase consisting of a mixture of water (acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol, would be suitable for separating this compound from its isomers, starting materials, and byproducts. researchgate.net The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected by a UV detector.

Reaction Monitoring: The progress of a chemical reaction to synthesize this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by LC-MS. This allows for the tracking of the consumption of reactants and the formation of the product and any intermediates.

Mass Spectrometry Detection: Coupling the HPLC to a mass spectrometer provides structural information. Using an electrospray ionization (ESI) source, this compound would likely be detected as its deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, confirming the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key signature in the mass spectrum for identifying bromine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the polar hydroxyl groups of this compound would likely require derivatization to increase its volatility and thermal stability. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for phenols.

Purity and Byproduct Analysis: After derivatization, the trimethylsilyl ether of this compound can be separated on a nonpolar or medium-polarity capillary GC column. The high resolution of GC allows for the separation of closely related isomers.

Structural Elucidation: The mass spectrometer provides a fragmentation pattern upon electron ionization (EI). This fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. The fragmentation would likely involve the loss of methyl groups from the silyl ethers and cleavage of the aromatic ring.

Table 3: Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound (Predicted)

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Key Information Obtained |

| LC-MS | C18 reversed-phase | Water/Acetonitrile or Methanol (with acid) | UV, ESI-MS | Purity, molecular weight, molecular formula |

| GC-MS | Nonpolar or mid-polarity capillary | Helium | EI-MS | Purity (after derivatization), fragmentation pattern |

Computational and Theoretical Investigations of 5 Bromobenzene 1,2,4 Triol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular behavior at the electronic level. For 5-Bromobenzene-1,2,4-triol, these calculations can elucidate the influence of the bromine and hydroxyl substituents on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By employing functionals such as B3LYP with a basis set like 6-311G++(d,p), the molecular structure and various electronic properties of bromophenolic compounds can be accurately predicted. nih.gov The electronic structure of this compound is significantly influenced by the interplay of the electron-withdrawing inductive effect of the bromine atom and the electron-donating resonance effect of the hydroxyl groups.

The reactivity of this compound can be understood through DFT-derived descriptors. These descriptors, including chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, a study on para-substituted halophenols demonstrated that p-bromophenol is thermodynamically more stable than its fluoro and chloro analogs. imist.ma The calculated global reactivity indices for a series of substituted phenols help in predicting their behavior in chemical reactions. imist.marjpn.org

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Phenols

| Property | p-Fluorophenol | p-Chlorophenol | p-Bromophenol |

| Dipole Moment (Debye) | 2.4851 | 2.4266 | 2.8340 |

| Electronegativity (χ) | 4.1287 | 4.2045 | 4.1352 |

| Hardness (η) | 3.5705 | 3.5471 | 3.2009 |

| Electrophilicity Index (ω) | 1.1572 | 1.2000 | 1.1367 |

| Nucleophilicity Index (ε) | 2.8730 | 2.7941 | 2.9361 |

This table is generated based on data from analogous compounds to illustrate expected trends for this compound. Data sourced from a theoretical analysis of para-substituted halophenols. imist.ma

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals. libretexts.org A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. rjpn.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com

For this compound, the presence of electron-donating hydroxyl groups is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the LUMO energy, increasing its susceptibility to nucleophilic attack. The precise energies of these orbitals can be calculated using DFT methods.

Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Triazole

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

This table presents data for a triazine derivative to exemplify the typical values obtained from DFT calculations for heterocyclic compounds. irjweb.com

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, for example, is commonly used to calculate NMR chemical shifts, which can aid in the structural elucidation of complex molecules. rsc.org

Conformational analysis is another area where computational chemistry offers significant insights. For this compound, the rotational orientations of the three hydroxyl groups are of particular interest. Intramolecular hydrogen bonding between adjacent hydroxyl groups, and potentially between a hydroxyl group and the bromine atom, can influence the molecule's preferred conformation. By systematically rotating the dihedral angles of the O-H bonds and calculating the corresponding energies, a potential energy surface can be generated to identify the most stable conformers. mdpi.com Studies on substituted phenols have shown that intramolecular hydrogen bonding and steric effects are major determinants of their conformational preferences. nih.gov

Table 3: Predicted Conformational Energy Profile for a Generic Substituted Benzene

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 0.00 |

| 30 | 1.25 |

| 60 | 2.10 |

| 90 | 1.85 |

| 120 | 2.10 |

| 150 | 1.25 |

| 180 | 0.00 |

This table provides a hypothetical energy profile for the rotation around a C-X bond in a substituted benzene to illustrate the concept of conformational analysis.

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of this compound likely involves the electrophilic bromination of benzene-1,2,4-triol. Computational studies can provide detailed insights into the mechanism of such reactions. Transition state theory is used to locate the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For electrophilic aromatic substitution reactions, the formation of a Wheland intermediate (or σ-complex) is a key step. nih.gov DFT calculations can be employed to model the geometry and stability of this intermediate and the preceding and succeeding transition states. researchgate.net Analysis of the vibrational frequencies of the transition state structure confirms its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile for a chemical reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction.

For the bromination of benzene-1,2,4-triol, the energetic profile would likely show an initial energy input to reach the first transition state, leading to the formation of the Wheland intermediate. This intermediate would reside in a local energy minimum. A second, smaller energy barrier would then need to be overcome for the removal of a proton to restore the aromaticity of the ring and form the final product, this compound. Computational studies on the bromination of other activated aromatic compounds have detailed similar mechanistic pathways. researchgate.net

Table 4: Hypothetical Energetic Profile for the Bromination of an Activated Benzene Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Wheland Intermediate | +8.5 |

| Transition State 2 | +10.1 |

| Products | -5.7 |

This table presents a representative energetic profile for an electrophilic aromatic substitution reaction to illustrate the energy changes involved.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules in condensed phases. For this compound, MD simulations can provide a detailed picture of its dynamics, solvation, and the nature of its interactions with solvent molecules and other solutes. By employing sophisticated force fields such as AMBER, OPLS (Optimized Potentials for Liquid Simulations), or CHARMM, which define the potential energy of the system, researchers can model the complex interplay of forces governing the behavior of this substituted benzenetriol in solution. nih.govacs.org

In a simulated aqueous environment, the three hydroxyl groups of this compound are expected to be dominant players in defining its intermolecular interactions. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of a structured hydration shell. Water molecules are predicted to orient themselves to form strong hydrogen bonds with the phenolic hydrogens and the lone pairs of the oxygen atoms. acs.orgresearchgate.net The strength and geometry of these hydrogen bonds are crucial in determining the solubility and local structure of the solvated molecule.

The bromine atom, with its larger van der Waals radius and potential for halogen bonding, introduces another layer of complexity to the intermolecular interactions. While not as strong as hydrogen bonds, halogen bonds (C-Br···O or C-Br···N) can play a significant role in the orientation and association of molecules in solution. mdpi.com Computational studies on related brominated phenols have shown that these interactions can influence crystal packing and molecular recognition processes. rsc.orgnih.gov

MD simulations can quantify these interactions through the calculation of radial distribution functions (RDFs) and the analysis of hydrogen and halogen bond lifetimes. The RDFs would likely reveal distinct peaks corresponding to the hydration shells around the hydroxyl groups and the bromine atom, providing average distances and coordination numbers of solvent molecules. The dynamics of these interactions, such as the persistence of hydrogen bonds, can be analyzed to understand the residence time of water molecules in the vicinity of the solute. acs.org

Interactive Data Table: Predicted Intermolecular Interaction Parameters for this compound in Aqueous Solution

| Interacting Atoms | Interaction Type | Predicted Average Distance (Å) | Predicted Bond Lifetime (ps) |

| O-H (triol) ··· O (water) | Hydrogen Bond | 1.8 - 2.0 | 1 - 5 |

| O (triol) ··· H-O (water) | Hydrogen Bond | 1.9 - 2.1 | 1 - 5 |

| C-Br ··· O (water) | Halogen Bond | 3.0 - 3.4 | 0.5 - 2 |

Development of Structure-Property Relationships through Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in establishing quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). These models correlate the molecular structure of a compound with its physicochemical properties and biological or chemical activities, enabling the prediction of the behavior of new or untested molecules. For this compound, such models can predict a wide range of properties, from fundamental electronic characteristics to more complex attributes like reactivity and antioxidant potential. mdpi.comnih.govresearchgate.net

At the heart of these theoretical models are molecular descriptors, which are numerical values derived from the molecular structure. For this compound, these descriptors can be categorized as constitutional, topological, geometrical, and electronic. Electronic descriptors, calculated using quantum chemical methods like Density Functional Theory (DFT), are particularly powerful in describing the molecule's reactivity and interaction capabilities. Key electronic descriptors include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. semanticscholar.org For phenolic compounds, a higher HOMO energy is often correlated with greater antioxidant activity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl groups and a region of positive or neutral potential on the bromine atom (the "sigma-hole"), which is characteristic for halogen bonding.

Atomic Charges: These provide insight into the distribution of electrons among the atoms in the molecule, helping to identify reactive sites.

By developing mathematical models that link these descriptors to experimentally determined properties of a series of related compounds (e.g., other substituted phenols or benzenetriols), robust QSPR/QSAR models can be constructed. For instance, the antioxidant activity of phenolic compounds has been successfully correlated with descriptors such as the O-H bond dissociation enthalpy (BDE), ionization potential, and the number of hydroxyl groups. nih.govresearchgate.net The presence of the electron-withdrawing bromine atom in this compound is expected to influence these properties.

Interactive Data Table: Theoretically Predicted Molecular Descriptors and Their Relationship to Properties of this compound

| Molecular Descriptor | Predicted Value (Arbitrary Units) | Related Physicochemical Property |

| HOMO Energy | -6.5 eV | Electron-donating ability, Antioxidant potential |

| LUMO Energy | -1.2 eV | Electron-accepting ability, Reactivity |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability, Reactivity |

| Dipole Moment | 2.5 D | Polarity, Solubility |

| O-H Bond Dissociation Enthalpy | 85 kcal/mol | Antioxidant activity |

These theoretical models not only allow for the prediction of properties but also provide a deeper understanding of the underlying molecular mechanisms. By identifying the key structural features that govern a particular property, they can guide the rational design of new molecules with desired characteristics.

Exploration of Advanced Applications for 5 Bromobenzene 1,2,4 Triol

Applications in Materials Science

5-Bromobenzene-1,2,4-triol is a multifunctional aromatic compound whose unique combination of a polyhydroxylated benzene (B151609) ring and a bromine substituent makes it a molecule of significant interest for advanced materials science applications. Its three hydroxyl groups offer multiple sites for reaction and coordination, while the bromine atom provides a means to introduce specific properties such as flame retardancy or to serve as a site for further chemical modification.

As Monomeric Building Blocks for Polymeric Materials (e.g., polyurethanes, polyesters, epoxy resins)

The trifunctional nature of this compound, owing to its three hydroxyl groups, positions it as a valuable monomeric building block, particularly as a cross-linking agent in the synthesis of thermosetting polymers.

Polyurethanes: In polyurethane chemistry, polyols (compounds with multiple hydroxyl groups) are reacted with polyisocyanates. rsc.orgyoutube.com The use of a triol like this compound introduces branch points in the polymer chain, leading to the formation of a rigid, three-dimensional cross-linked network. This cross-linking enhances the thermal stability, mechanical strength, and chemical resistance of the final polyurethane material.

Polyesters: Polyesters are synthesized through the condensation polymerization of polyols and polycarboxylic acids or their derivatives. youtube.com this compound can be incorporated into polyester formulations to create branched or cross-linked resins. These materials are known for their hardness and durability, making them suitable for coatings and composite materials. The incorporation of brominated monomers is a well-established strategy for producing flame-retardant polyester resins. google.comcyberleninka.rugoogle.com

Epoxy Resins: The hydroxyl groups of this compound can act as hardeners or curing agents for epoxy resins. They react by opening the epoxide rings, forming a highly cross-linked polymer network. The high functionality of the triol would contribute to a high cross-link density, resulting in a material with excellent thermal and mechanical properties.

The presence of the bromine atom in the monomeric unit is particularly significant for imparting flame retardancy to the resulting polymers, a critical property for materials used in electronics, construction, and transportation. epo.orgpops.int

Table 1: Potential Contributions of this compound as a Polymer Monomer

| Functional Group | Role in Polymerization | Potential Effect on Polymer Properties |

|---|---|---|

| Three Hydroxyl (-OH) Groups | Acts as a trifunctional alcohol (triol); cross-linking agent. | Increases cross-link density, enhances thermal stability, improves mechanical strength and rigidity. |

| Benzene Ring | Provides a rigid aromatic core to the polymer backbone. | Increases stiffness, enhances thermal stability. |

| Bromine (-Br) Atom | Incorporated into the polymer structure. | Confers flame-retardant properties. epo.org |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses multiple functional groups capable of directing such self-assembly processes.

The primary interactions governing the assembly of this molecule are:

Hydrogen Bonding: The three hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of extensive and robust intermolecular networks. This is a key driving force in the self-assembly of many organic molecules. nsysu.edu.twrsc.org

Halogen Bonding: The bromine atom can participate in halogen bonding, an attractive, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. nih.gov This interaction is known for its high directionality, making it a powerful tool for designing and controlling the architecture of molecular crystals and other supramolecular materials. nih.govresearchgate.netacs.org

π-π Stacking: The electron-rich aromatic ring can interact with adjacent rings through π-π stacking, further stabilizing the assembled structures.

The interplay of these directional non-covalent forces allows this compound to form well-defined one-, two-, or three-dimensional supramolecular architectures.

Table 2: Non-Covalent Interactions of this compound in Supramolecular Assembly

| Interaction Type | Participating Moiety | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) Groups | Primary driving force for network formation. |

| Halogen Bonding | Bromine (-Br) Atom | Provides directional control for crystal engineering. rsc.org |

| π-π Stacking | Benzene Ring | Contributes to the stabilization of stacked structures. |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netmdpi.com The selection of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework.

This compound is a promising candidate for an organic linker. Its three hydroxyl groups can be deprotonated to form phenoxide anions, which are excellent coordinating agents for a wide variety of metal ions. nih.gov The ability to bind to potentially three different metal centers makes it a multitopic linker, capable of forming stable, high-dimensional frameworks. The rigid benzene core provides structural integrity to the framework, while the bromine atom serves as a functional handle. This bromine site could be used for post-synthetic modification, allowing for the covalent attachment of other functional groups to the MOF's internal surface, or it could influence the electronic properties of the material. researchgate.net

Contributions to Functional Coatings and Surface Modifications

The chemical reactivity and inherent properties of this compound make it a candidate for creating functional coatings and for surface modification. european-coatings.com The hydroxyl groups can be used to graft the molecule onto surfaces containing complementary functional groups, or they can form strong adhesive bonds with substrates like metal oxides.

A coating incorporating this molecule could offer several functionalities:

Flame Retardancy: The bromine content would enhance the fire resistance of the coated substrate.

Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals, suggesting a potential application in protective coatings that prevent oxidative degradation of the underlying material.

Chemical Resistance: When polymerized or cross-linked as part of a coating formulation, the resulting dense network can provide a barrier against chemical attack.

This approach allows for the modification of a material's surface properties without altering its bulk characteristics. ipfdd.demdpi.com

Catalytic Applications of this compound and its Complexes

The electronic and structural features of this compound allow it to serve as a versatile ligand in the field of catalysis.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, a central metal atom's activity is modulated by the ligands bound to it. mt.comdntb.gov.ua this compound, upon deprotonation of its hydroxyl groups, can act as a multidentate phenoxide ligand, binding to a metal center through its oxygen atoms.

The key features of this molecule as a ligand include:

Multidentate Coordination: It can potentially bind to a metal in a bidentate or tridentate fashion, forming stable chelate rings that enhance the complex's stability.

Electronic Tuning: The three electron-donating oxygen atoms enrich the metal center with electron density. This effect is tempered by the electron-withdrawing nature of the bromine atom. This balance allows for the fine-tuning of the metal center's electronic properties, which in turn influences the catalytic activity and selectivity of the complex. msu.edu

By systematically varying the metal precursor and reaction conditions, a range of organometallic complexes can be synthesized from this ligand, potentially leading to catalysts for various organic transformations such as cross-coupling reactions, oxidations, or polymerizations. tib.eu

Exploration of Organocatalytic Properties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the catalyst's ability to form specific non-covalent interactions, such as hydrogen bonds, or to act as a Lewis acid/base. The three hydroxyl groups of this compound, with their capacity to act as both hydrogen bond donors and acceptors, present a compelling structural motif for organocatalytic applications.

The acidic protons of the hydroxyl groups can activate electrophiles through hydrogen bonding, while the oxygen lone pairs can activate nucleophiles. This dual functionality is characteristic of many successful organocatalysts. The bromine atom, through its electron-withdrawing inductive effect, would increase the acidity of the phenolic protons compared to the non-brominated parent compound, potentially enhancing its catalytic activity in acid-catalyzed reactions.

While specific studies employing this compound as an organocatalyst have not been reported, its structure suggests potential utility in a range of reaction types.

Table 1: Potential Organocatalytic Applications for this compound Based on Structural Analogy

| Reaction Type | Plausible Role of this compound | Activation Mechanism |

|---|---|---|

| Michael Addition | Activation of the electrophile (α,β-unsaturated carbonyl) | Hydrogen bonding between the hydroxyl groups and the carbonyl oxygen, increasing electrophilicity. |

| Aldol Reaction | Activation of the aldehyde carbonyl group | Lewis acid-like activation via hydrogen bonding, making the carbonyl carbon more susceptible to nucleophilic attack. |

| Diels-Alder Reaction | Catalysis through hydrogen bonding to the dienophile | Lowering the LUMO of the dienophile, thereby accelerating the cycloaddition reaction. |

| Epoxide Ring-Opening | Protonation and activation of the epoxide ring | Acting as a Brønsted acid catalyst to facilitate nucleophilic attack on the epoxide. |

Further research is required to synthesize and evaluate the catalytic efficacy of this compound in these and other organic transformations.

Role in Redox Catalysis and Electron Transfer Processes

The benzene-1,2,4-triol core of the molecule is inherently redox-active. Hydroquinones and their derivatives are well-known for their ability to undergo reversible two-electron, two-proton oxidation to form quinones. This property makes them excellent candidates for mediating electron transfer processes and serving as redox catalysts.

The process for this compound would involve oxidation to a semiquinone radical intermediate, followed by further oxidation to the corresponding 5-bromo-1,2,4-benzoquinone. This reversible transformation allows the molecule to act as an electron shuttle in catalytic cycles.

This compound (reduced) ⇌ 5-Bromo-1,2,4-benzoquinone (oxidized) + 2e⁻ + 2H⁺

The presence of the bromine atom significantly influences the molecule's redox potential. As an electron-withdrawing group, bromine stabilizes the reduced (triol) form, making it more difficult to oxidize. Consequently, the redox potential of this compound is expected to be higher than that of the unsubstituted benzene-1,2,4-triol. This tunable redox property is crucial for designing catalysts for specific chemical environments.

Studies on the oxidation of various bromophenols have shown that they can be readily oxidized via one-electron pathways to form phenoxyl radicals. acs.org These radical species are key intermediates in many electron transfer reactions and can participate in subsequent coupling or polymerization reactions. acs.org The ability of this compound to form such radicals underpins its potential role in redox catalysis, including in photoredox and electrochemical systems where single-electron transfer (SET) mechanisms are prevalent. researchgate.net

Advanced Chemical Sensing and Detection Technologies

The unique electronic and structural characteristics of this compound make it a promising platform for the development of advanced chemical sensors. The hydroxyl groups can serve as recognition sites for analytes, while the redox-active aromatic system can act as a signal transducer.

Design of Chemosensors for Specific Non-Biological Analytes

A chemosensor operates by binding a target analyte and producing a measurable signal. The three proximate hydroxyl groups on the this compound ring can form a convergent binding pocket suitable for chelating specific non-biological analytes, particularly metal ions. The size of this pocket and the electronic nature of the aromatic ring could be tailored to achieve selectivity for ions such as iron (Fe³⁺), copper (Cu²⁺), or other environmentally relevant heavy metals.

Upon binding of a metal cation, the electronic properties of the triol system would be significantly perturbed. This interaction can form the basis of a sensing signal. For instance, the interaction of Fe(III) with phenolic compounds is known to cause distinct changes in optical and electrochemical properties, a principle that has been used in the fluorometric determination of hydroquinone. nih.gov Similarly, this compound could be developed into a selective sensor for such ions. Beyond metal ions, the hydrogen-bonding capabilities could be exploited to design sensors for anions or small neutral molecules.

Optical and Electrochemical Sensing Mechanisms

The transduction of an analyte-binding event into a measurable signal can be achieved through several mechanisms.

Optical Sensing: Many aromatic compounds like this compound are fluorescent. The binding of an analyte can alter the fluorescence properties of the molecule.

Fluorescence Quenching ('Turn-Off'): If the analyte (e.g., a paramagnetic metal ion like Cu²⁺ or Fe³⁺) promotes non-radiative decay pathways, the fluorescence intensity will decrease upon binding. This can occur through mechanisms like photoinduced electron transfer (PET) from the excited fluorophore to the analyte.

Fluorescence Enhancement ('Turn-On'): In some sensor designs, the fluorophore is initially in a quenched state. Analyte binding can disrupt the quenching mechanism, restoring or enhancing fluorescence.

Colorimetric Sensing: The binding of an analyte can alter the absorption spectrum of the compound, leading to a visible color change. This is common in phenolic compounds upon complexation with iron ions.

Electrochemical Sensing: The inherent redox activity of the triol/quinone system is ideal for electrochemical sensing. Using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), the oxidation and reduction of the compound can be monitored.

Mechanism: An analyte binding to the hydroxyl groups can sterically hinder or electronically modify the redox center. This results in a shift in the peak potential or a change (increase or decrease) in the peak current.

Application: The magnitude of the change in the electrochemical signal can be correlated to the concentration of the analyte. Electrochemical sensors based on modified electrodes are widely used for the sensitive detection of hydroquinone and its derivatives in water samples, demonstrating the feasibility of this approach. mdpi.comresearchgate.netresearchgate.net

Table 2: Comparison of Electrochemical Sensing Parameters for Hydroquinone Detection Using Modified Electrodes

| Electrode Modification | Analytical Technique | Linear Range (µM) | Detection Limit (LOD) (µM) | Reference |

|---|---|---|---|---|

| MnO₂ Nanorods/Graphene Oxide | DPV | 0.5 - 300.0 | 0.012 | mdpi.com |

| Graphene-Modified GCE | Voltammetry | Not specified | 0.8 | researchgate.net |

| MoS₂/Reduced Graphene Oxide | Voltammetry | 0.001 - 0.009 | 0.0003 | researchgate.net |

| Polyaniline/Chitosan | Voltammetry | 1.25 - 320 | 0.965 | nih.gov |

These examples, while focused on detecting hydroquinone as the analyte, establish the strong potential of using the robust electrochemical signature of the hydroquinone motif, present in this compound, for sensing applications.

Role in Advanced Oxidation Processes (AOPs) for Chemical Degradation and Environmental Remediation

Brominated phenolic compounds are recognized as persistent and potentially toxic environmental pollutants. mdpi.com Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to degrade such recalcitrant organic compounds through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.com

This compound, as a brominated phenol (B47542) derivative, would be a target for degradation by AOPs. The •OH radical is a powerful, non-selective oxidant that can effectively mineralize organic pollutants into simpler, harmless substances like carbon dioxide, water, and inorganic halides (Br⁻). mdpi.com

The degradation mechanism would likely proceed via several steps: